An In-Depth Technical Guide to N-Boc-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N-Boc-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-N-bis(PEG4-acid), a versatile branched polyethylene (B3416737) glycol (PEG) linker. It is designed to be a valuable resource for researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other complex bioconjugates. This guide includes detailed information on the molecule's physicochemical properties, a representative experimental protocol for its use in bioconjugation, and visualizations to aid in understanding its structure and application workflows.
Core Concepts and Applications
N-Boc-N-bis(PEG4-acid) is a heterobifunctional, branched PEG linker. Its unique architecture, featuring a Boc-protected amine and two terminal carboxylic acid groups, offers several advantages in the design of complex biomolecules.[1][2] The central protected amine allows for orthogonal conjugation strategies, while the two carboxylic acid moieties enable the attachment of multiple molecules, such as targeting ligands or payloads.[1][2]
The tetraethylene glycol (PEG4) chains contribute to the overall properties of the final conjugate by enhancing aqueous solubility, reducing aggregation, and potentially lowering immunogenicity.[3] These characteristics are highly desirable in the development of therapeutic and diagnostic agents.
The primary applications of N-Boc-N-bis(PEG4-acid) are in the fields of:
-
PROTACs: As a linker connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand.[4][5] The flexibility and hydrophilicity of the PEG chains can be crucial for optimizing the formation of the ternary complex and subsequent target protein degradation.[3]
-
Antibody-Drug Conjugates (ADCs): For attaching cytotoxic drugs to an antibody. The branched nature allows for a higher drug-to-antibody ratio (DAR) to be achieved in a controlled manner.
-
Bioconjugation: As a general-purpose linker for crosslinking proteins, peptides, and other biomolecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Boc-N-bis(PEG4-acid).
| Property | Value | Reference(s) |
| CAS Number | 2093152-88-4 | [][7][8][9][10] |
| Molecular Formula | C27H51NO14 | [][11][7][8] |
| Molecular Weight | 613.7 g/mol | [][11][7][10] |
| Appearance | Liquid or viscous oil | |
| Purity | Typically >95% | [][7] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [7] |
| Storage | Recommended storage at -20°C for long-term stability | [7][9] |
Chemical Reactivity and Handling
N-Boc-N-bis(PEG4-acid) possesses two types of reactive functional groups: a Boc-protected amine and two terminal carboxylic acids.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to yield a primary amine.[1][2] This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[12]
-
Carboxylic Acids: The two terminal carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds.[1][2] Common activation reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).[1][2]
For handling, it is advisable to store the compound under an inert atmosphere to prevent degradation. When preparing solutions, especially for conjugation reactions, using anhydrous solvents is recommended to avoid hydrolysis of activated esters.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a bioconjugate using N-Boc-N-bis(PEG4-acid). This example outlines the conjugation of two amine-containing molecules (Molecule A and Molecule B) to a central scaffold, followed by deprotection and conjugation to a third molecule (Molecule C).
Materials:
-
N-Boc-N-bis(PEG4-acid)
-
Molecule A (with a primary amine)
-
Molecule B (with a primary amine)
-
Molecule C (with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometry)
Procedure:
Step 1: Activation of Carboxylic Acids and Conjugation of Molecule A and B
-
Dissolve N-Boc-N-bis(PEG4-acid) in anhydrous DMF.
-
Add EDC (2.2 equivalents) and NHS (2.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
In a separate tube, dissolve Molecule A (1.1 equivalents) and Molecule B (1.1 equivalents) in anhydrous DMF.
-
Add the solution of Molecule A and B to the activated linker solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using HPLC.
-
Upon completion, purify the resulting conjugate (Boc-N-(PEG4-Molecule A)(PEG4-Molecule B)) using an appropriate method, such as SEC, to remove unreacted reagents.[]
Step 2: Boc Deprotection
-
Dissolve the purified conjugate from Step 1 in DCM.
-
Add a solution of 20-50% TFA in DCM to the conjugate solution.[12]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
Step 3: Conjugation of Molecule C
-
Dissolve the deprotected conjugate from Step 2 in anhydrous DMF.
-
In a separate tube, activate the carboxylic acid of a linker on Molecule C using EDC and NHS as described in Step 1.
-
Add the activated Molecule C to the deprotected conjugate solution.
-
Add DIPEA and allow the reaction to proceed.
-
Monitor the reaction and purify the final trivalent conjugate using SEC or another suitable chromatographic method.[]
Step 4: Characterization
Characterize the final conjugate using analytical techniques such as:
-
HPLC: To assess purity.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
NMR: For structural elucidation if required.
Visualizations
Chemical Structure of N-Boc-N-bis(PEG4-acid)
Caption: Chemical structure of N-Boc-N-bis(PEG4-acid).
Experimental Workflow for Trivalent Conjugate Synthesis
Caption: Workflow for synthesizing a trivalent conjugate.
This guide provides a foundational understanding of N-Boc-N-bis(PEG4-acid) for its effective application in research and development. For specific applications, optimization of the reaction conditions, stoichiometry, and purification methods will be necessary. Always refer to the supplier's technical data sheet for the most accurate and up-to-date information on a specific product lot.
References
- 1. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 2. N-Boc-N-Bis(PEG4-Acid) - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
